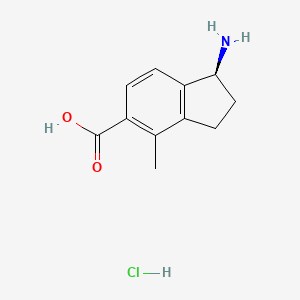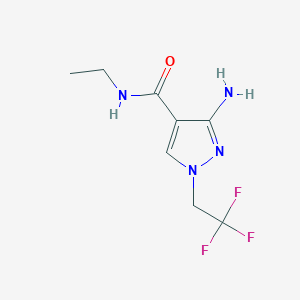
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-etil-1-(2,2,2-trifluoroetil)-1H-pirazol-4-carboxamida es un compuesto orgánico sintético que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Amino-N-etil-1-(2,2,2-trifluoroetil)-1H-pirazol-4-carboxamida normalmente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con un compuesto de 1,3-dicarbonilo en condiciones ácidas o básicas.
Introducción del grupo trifluoroetil: Este paso implica la alquilación del anillo de pirazol con un agente trifluoroetilante como el yoduro de 2,2,2-trifluoroetil.
Aminación y formación de carboxamida:
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, principios de química verde y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Amino-N-etil-1-(2,2,2-trifluoroetil)-1H-pirazol-4-carboxamida puede someterse a varias reacciones químicas, incluidas:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro o nitroso.
Reducción: El grupo carboxamida se puede reducir para formar aminas.
Sustitución: El grupo trifluoroetil se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reducción: Reactivos como el hidruro de litio y aluminio o el gas hidrógeno con un catalizador metálico.
Sustitución: Reactivos como el hidruro de sodio u otras bases fuertes para desprotonar el anillo de pirazol, seguido de reacción con electrófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir derivados nitro, mientras que la reducción podría producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como posible compuesto bioactivo para estudiar la inhibición enzimática o la unión a receptores.
Medicina: Como compuesto principal para el desarrollo de nuevos fármacos.
Industria: Como intermedio en la producción de agroquímicos o materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-N-etil-1-(2,2,2-trifluoroetil)-1H-pirazol-4-carboxamida dependería de su aplicación específica. En química medicinal, podría actuar uniéndose a enzimas o receptores específicos, modulando así su actividad. El grupo trifluoroetil podría mejorar su afinidad de unión y selectividad a través de interacciones hidrófobas y efectos electrónicos.
Comparación Con Compuestos Similares
Compuestos Similares
3-Amino-1H-pirazol-4-carboxamida: Carece de los grupos etil y trifluoroetil.
N-Etil-1H-pirazol-4-carboxamida: Carece de los grupos amino y trifluoroetil.
1-(2,2,2-Trifluoroetil)-1H-pirazol-4-carboxamida: Carece de los grupos amino y etil.
Unicidad
3-Amino-N-etil-1-(2,2,2-trifluoroetil)-1H-pirazol-4-carboxamida es única debido a la presencia del grupo trifluoroetil, que puede influir significativamente en sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C8H11F3N4O |
|---|---|
Peso molecular |
236.19 g/mol |
Nombre IUPAC |
3-amino-N-ethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H11F3N4O/c1-2-13-7(16)5-3-15(14-6(5)12)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,14)(H,13,16) |
Clave InChI |
HOJVDOWCYNGVHM-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CN(N=C1N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)
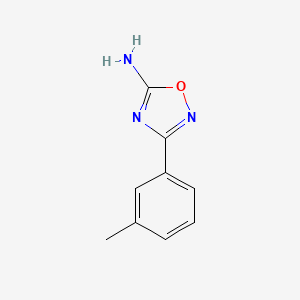
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)

![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)
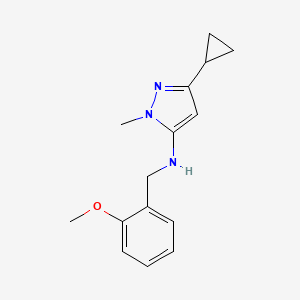
![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
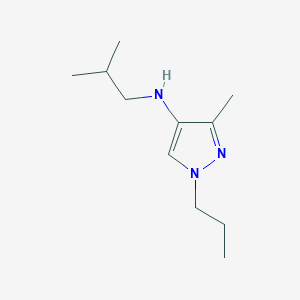
![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)
